

Comprehensive Spectroscopic Profile: O-(1-Phenylethyl)hydroxylamine

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Compound of Interest

Compound Name: O-(1-phenylethyl)hydroxylamine

CAS No.: 58634-67-6

Cat. No.: B2526456

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Technical Guide for Structural Elucidation and Quality Control

Executive Summary

O-(1-Phenylethyl)hydroxylamine (CAS 22526-28-9) is a critical chiral auxiliary and intermediate in the synthesis of optically active amines and oximes. Unlike its N-substituted isomer, the O-substituted derivative possesses a distinct reactivity profile driven by the labile N-O bond and the steric environment of the benzylic center.

This guide provides a definitive reference for the spectroscopic characterization of **O-(1-phenylethyl)hydroxylamine**. It synthesizes experimental data (NMR, IR, MS) with mechanistic insights to support researchers in structural validation and impurity profiling.

Chemical Identity & Properties

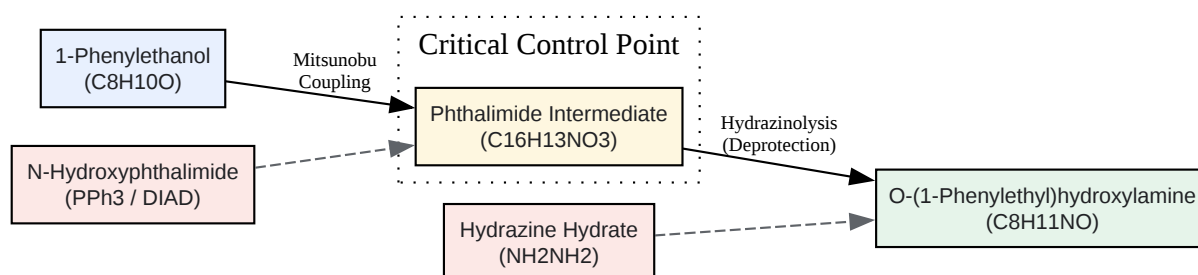
Property	Data
IUPAC Name	O-(1-Phenylethyl)hydroxylamine
Common Name	1-Phenylethoxyamine
CAS Number	22526-28-9 (Free base) / 869089-95-2 (HCl salt)
Molecular Formula	C ₈ H ₁₁ NO
Molecular Weight	137.18 g/mol
Chiral Center	C1 (Benzylic position)
Physical State	Colorless to pale yellow liquid (Free base)
Solubility	Soluble in MeOH, EtOH, CHCl ₃ , DMSO

Synthesis & Sample Preparation

To ensure spectroscopic data correlates with high-purity material, the synthesis pathway must be understood. The "Phthalimide Route" is the industry standard for generating the O-isomer without N-alkylation contamination.

The Phthalimide Protocol (Mitsunobu Variation)

This method relies on the nucleophilic substitution of N-hydroxyphthalimide onto 1-phenylethanol, followed by hydrazinolysis to release the free amine.



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Figure 1: Selective synthesis pathway preventing N-alkylation impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is characterized by the chirality of the benzylic center, which renders the geminal protons of the amino group diastereotopic in certain solvents, though they often appear as a broad singlet.

¹H NMR Data (400 MHz, CDCl₃)

Reference: TMS (0.00 ppm) or CHCl₃ (7.26 ppm)

Shift (δ ppm)	Multiplicity	Integral	Assignment	Structural Insight
1.45 - 1.50	Doublet ($J \approx 6.5$ Hz)	3H	-CH ₃	Methyl group coupled to the benzylic methine.
4.70 - 4.78	Quartet ($J \approx 6.5$ Hz)	1H	-CH-	Benzylic methine. Significant deshielding due to the electronegative Oxygen atom and the anisotropic effect of the Phenyl ring.
5.30 - 5.50	Broad Singlet	2H	-NH ₂	Amino protons. Chemical shift is highly concentration and pH dependent. In DMSO-d ₆ , this signal may sharpen and shift downfield.
7.25 - 7.40	Multiplet	5H	Ar-H	Aromatic protons (Phenyl group). Typical splitting pattern for mono-substituted benzene.

¹³C NMR Data (100 MHz, CDCl₃)

Reference: CDCl₃ (77.16 ppm)

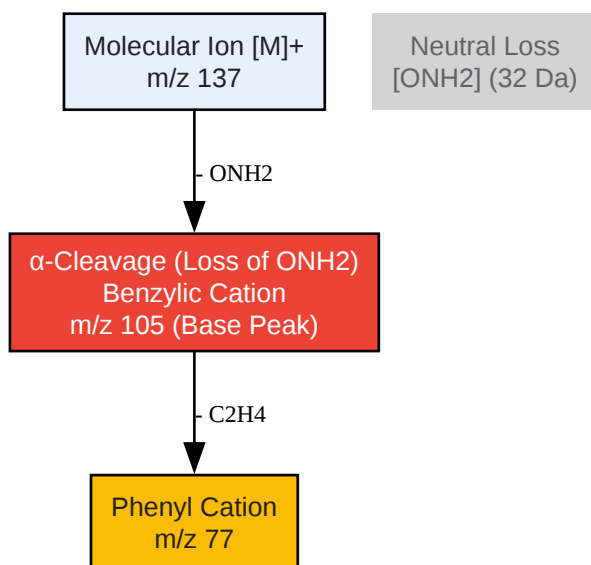
Shift (δ ppm)	Assignment	Mechanistic Explanation
23.5	-CH ₃	Methyl carbon.
82.8	-CH-	Benzylic carbon. The chemical shift >80 ppm confirms O-alkylation. (Compare to N-isomer where C-N shift is typically ~55-60 ppm).
126.4	Ar-C (ortho)	Aromatic ring carbons.
127.6	Ar-C (para)	Aromatic ring carbons.
128.5	Ar-C (meta)	Aromatic ring carbons.
143.2	Ar-C (ipso)	Quaternary aromatic carbon attached to the chiral center.

Mass Spectrometry (MS)

The mass spectrum is dominated by the stability of the benzylic cation formed after the loss of the hydroxylamine moiety.

Fragmentation Pathway (EI, 70 eV)

- Molecular Ion [M]⁺:m/z 137 (Weak intensity due to labile N-O bond).
- Base Peak:m/z 105.
- Key Fragment:m/z 77, 79.



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Figure 2: Primary fragmentation pathway showing the dominance of the benzylic cation.

Interpretation

- m/z 137 → 105: The cleavage of the C-O bond is the primary event. The resulting [Ph-CH-CH₃]⁺ cation is resonance stabilized by the benzene ring, making m/z 105 the base peak (100% relative abundance).
- m/z 105 → 77: Subsequent loss of ethylene (or rearrangement) leads to the phenyl cation [C₆H₅]⁺ at m/z 77.

Infrared Spectroscopy (IR)

IR analysis is useful for confirming the presence of the primary amine and the ether linkage.

Wavenumber (cm ⁻¹)	Vibration Mode	Description
3300 - 3350	$\nu(\text{N-H})$	Weak to medium doublet characteristic of primary amines (-NH ₂).
3030 - 3060	$\nu(\text{C-H})$ ar	Aromatic C-H stretching.
2850 - 2950	$\nu(\text{C-H})$ alk	Aliphatic C-H stretching (Methyl/Methine).
1580, 1490	$\nu(\text{C=C})$	Aromatic ring skeletal vibrations.
1050 - 1080	$\nu(\text{C-O})$	Strong band corresponding to the C-O ether linkage.

Quality Control: Distinguishing Isomers

A common synthesis error yields the N-alkylated isomer (N-(1-phenylethyl)hydroxylamine). Use this comparison for QC:

- ¹H NMR Distinction:
 - Target (O-isomer): Benzylic -CH- appears at ~4.7 ppm.
 - Impurity (N-isomer): Benzylic -CH- appears upfield at ~3.8 - 4.0 ppm (Nitrogen is less electronegative than Oxygen).
- ¹³C NMR Distinction:
 - Target (O-isomer): Benzylic Carbon at ~83 ppm.
 - Impurity (N-isomer): Benzylic Carbon at ~60 ppm.

References

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Sources

- 1. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
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